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Compound of Interest

Compound Name:
2-(3-chlorophenoxy)-N-

methylethanamine

CAS No.: 102308-82-7

Cat. No.: B011818

Get Quote

Comparative Profiling Guide: 2-(3-
Chlorophenoxy)-N-methylethanamine
Structural Insights & Pharmacological Utility in
Monoamine Transporter Research
Part 1: Executive Technical Summary
2-(3-chlorophenoxy)-N-methylethanamine (CAS: 102308-82-7) represents a critical "minimal

pharmacophore" in the study of serotonin (SERT) and norepinephrine (NET) transporter

inhibition. Structurally, it is a truncated analog of the blockbuster aryloxypropylamine

antidepressants (e.g., Fluoxetine, Atomoxetine).

Unlike its clinical counterparts, which utilize a 3-carbon (propyl) linker and a bulky 3-phenyl

group to anchor high-affinity binding, this compound features a shorter 2-carbon (ethyl) linker

and lacks the secondary aromatic ring. Consequently, it serves as an essential negative control
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or fragment probe in Structure-Activity Relationship (SAR) studies, demonstrating the necessity

of the "phenyl-propyl" scaffold for nanomolar potency.

Core Comparison Matrix

Feature
Subject: 2-(3-Cl-

phenoxy)-N-

methylethanamine

Comparator A:

Fluoxetine

Comparator B:

Atomoxetine

CAS Number 102308-82-7 54910-89-3 83015-26-3

Linker Chain Ethyl (2-Carbon) Propyl (3-Carbon) Propyl (3-Carbon)

Aryl Substitution 3-Chloro (meta-Cl)
4-Trifluoromethyl

(para-CF3)
2-Methyl (ortho-Me)

Secondary Ring None (Monocyclic) 3-Phenyl (Bicyclic) 3-Phenyl (Bicyclic)

Primary Target
Low Affinity Probe /

Intermediate
SERT (Selective) NET (Selective)

Binding Mode
Steric Mismatch

(Vestibule only)

Deep Pocket (S1 + S2

sites)

Deep Pocket (S1 + S2

sites)

Part 2: Scientific Integrity & Logic (Mechanism &
SAR)
The "Linker Length" Hypothesis
The primary utility of comparing 2-(3-chlorophenoxy)-N-methylethanamine against

Fluoxetine lies in validating the distance constraints of the Monoamine Transporter (MAT)

binding site.

Mechanism: High-affinity inhibitors require a basic amine to interact with the conserved

aspartate residue (e.g., Asp98 in SERT) while the aromatic moiety occupies the hydrophobic

S1 pocket.

The Failure Mode: The ethyl linker of the subject compound is structurally too short to allow

optimal simultaneous engagement of the aspartate and the hydrophobic pocket. This results

in a "frustrated" binding mode with significantly reduced affinity (typically
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), contrasting with the nanomolar affinity of the propyl-linked standards.

The Role of the 3-Chloro Substituent
While the scaffold is truncated, the 3-chloro (meta-chloro) substitution is a validated bioisostere

for the 4-trifluoromethyl group in Fluoxetine and the 2-methyl group in Atomoxetine.

Electronic Effect: The electron-withdrawing nature of the chlorine atom increases the

lipophilicity of the phenoxy ring (

value ~0.71), theoretically enhancing membrane permeability.

Strategic Use: Researchers use this compound to synthesize "hybrid" inhibitors or to test if

the 3-Cl substitution can compensate for the loss of the phenyl ring (usually, it cannot).

Part 3: Experimental Protocols
Protocol A: Comparative Radioligand Binding Assay
(SERT/NET)
Objective: To quantify the affinity loss due to the truncated ethyl linker.

Reagents:

Membrane Prep: HEK-293 cells stably expressing hSERT or hNET.

Radioligands: [³H]Citalopram (for SERT) and [³H]Nisoxetine (for NET).

Test Compounds: 2-(3-chlorophenoxy)-N-methylethanamine (10 concentrations, 1 nM –

100 µM).

Workflow:

Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl,

pH 7.4).

Incubation:

Mix 50 µL Test Compound + 50 µL Radioligand (Kd concentration) + 100 µL Membrane.
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Incubate at 25°C for 60 minutes (equilibrium).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell

harvester.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Plot competitive binding curves to determine

and calculate

using the Cheng-Prusoff equation.

Self-Validating Check:

Control: Fluoxetine must yield a

of ~1-10 nM (SERT).

Expectation: The subject compound should show a right-shifted curve (

likely in the µM range), confirming the "linker penalty."

Protocol B: Synthetic Utility (Building Block Application)
Objective: Use 2-(3-chlorophenoxy)-N-methylethanamine as a nucleophile in fragment-

based synthesis.

Reaction:

coupling with alkyl halides or reductive amination with aldehydes.

Purification: The secondary amine allows for facile purification via Acid-Base extraction.

Step: Dissolve crude in EtOAc, wash with 1M HCl (amine goes to aqueous).

Step: Basify aqueous layer with 6M NaOH, extract back to EtOAc.

Part 4: Visualization & Logic Mapping
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Diagram 1: Pharmacophore Mismatch Analysis
This diagram illustrates why the subject compound fails to achieve high affinity compared to the

standard (Fluoxetine), highlighting the missing structural elements.

Subject: 2-(3-Cl-phenoxy)-N-methylethanamine Standard: Fluoxetine (Prozac)
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(Hydrophobic)
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Phenoxy Ring
(4-CF3 subst.)
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(3-Carbon)
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N-Methyl Amine 3-Phenyl Ring
(Hydrophobic Anchor)

Critical Attachment

Optimal Distance

S2 Vestibule
(Steric Gate)

Steric Occlusion
(High Affinity)

Click to download full resolution via product page

Caption: Structural overlay demonstrating the "Linker Penalty." The ethyl linker of the subject

compound creates distance strain, preventing simultaneous binding to the S1 pocket and

Asp98 residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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